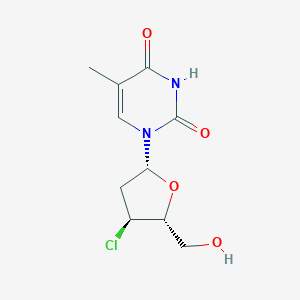

3'-Chloro-3'-deoxythymidine

概要

説明

3’-Chloro-3’-deoxythymidine is a synthetic nucleoside analog with the molecular formula C10H13ClN2O4. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is known for its antiviral properties and is often used in research related to antiviral therapies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield 3’-Chloro-3’-deoxythymidine.

Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.

Types of Reactions:

Substitution Reactions: 3’-Chloro-3’-deoxythymidine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl groups or amines.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 3’-hydroxy-3’-deoxythymidine or 3’-amino-3’-deoxythymidine can be formed.

Oxidation and Reduction Products: These reactions typically yield modified nucleosides with altered functional groups.

科学的研究の応用

Antiviral Applications

CldT is structurally related to thymidine and has been studied as a potential antiviral agent, particularly against retroviruses such as HIV. Its mechanism involves the inhibition of viral replication by interfering with the reverse transcriptase enzyme, similar to other nucleoside analogs like azidothymidine (AZT).

Case Study: Efficacy Against HIV

In a study examining the resistance mechanisms of HIV to nucleoside analogs, it was found that CldT could suppress mutations that confer resistance to other drugs. This suggests that CldT may be effective in combination therapies aimed at overcoming drug resistance in HIV treatment .

Antitumor Activity

CldT has shown promise as an antitumor agent, particularly in targeting indolent lymphoid malignancies. Its mechanism of action involves incorporation into DNA during replication, leading to chain termination and ultimately inhibiting tumor cell proliferation.

Clinical Studies

Clinical trials have indicated that CldT exhibits significant antitumor activity against various cancer types. For instance, studies have demonstrated its effectiveness in treating certain leukemias and lymphomas .

Imaging Applications

CldT's structural properties have led to its exploration as a precursor for radiolabeled imaging agents. Specifically, derivatives of CldT can be used in Positron Emission Tomography (PET) imaging to visualize cellular proliferation in tumors.

Radiolabeled Derivatives

- 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT): This compound is synthesized from CldT and is utilized for non-invasive imaging of tumor proliferation. It has been shown to improve the detection and monitoring of therapy responses in cancers such as breast and lung cancer .

Comparative Studies and Synthesis Optimization

Research has focused on optimizing the synthesis of CldT and its derivatives to enhance yield and purity for clinical applications. For example, studies have evaluated different synthetic routes and purification methods to improve the radiochemical yield of [18F]FLT derived from CldT .

Synthesis Techniques

- Phase-transfer Catalysis: The use of phase-transfer agents has been investigated to improve the efficiency of CldT synthesis.

- HPLC Purification: High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels necessary for clinical use.

Toxicological Assessments

As with any therapeutic agent, assessing the toxicity profile of CldT is crucial. Studies have shown that while CldT can exhibit cytotoxic effects on tumor cells, its toxicity must be carefully managed to avoid adverse effects on normal cells.

Safety Profile

作用機序

The mechanism of action of 3’-Chloro-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication and reduces the viral load. The primary molecular target is the viral DNA polymerase enzyme, which is essential for viral DNA synthesis.

類似化合物との比較

Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.

3’-Azido-3’-deoxythymidine: A derivative of thymidine with similar antiviral properties.

Uniqueness: 3’-Chloro-3’-deoxythymidine is unique due to the presence of the chlorine atom at the 3’ position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific antiviral research applications where other nucleoside analogs may not be as effective.

生物活性

3'-Chloro-3'-deoxythymidine (CldThd) is a halogenated nucleoside analogue of thymidine, which has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of 248.68 g/mol. The compound features a chlorinated pyrimidine base structure that contributes to its biological properties.

CldThd primarily functions as an inhibitor of viral replication and has shown promise against various types of cancer. Its mechanism involves:

- Inhibition of Thymidine Kinase : CldThd is phosphorylated by thymidine kinase to form active triphosphate forms that are incorporated into viral DNA, leading to chain termination.

- Interference with Nucleotide Metabolism : The presence of the chlorine atom alters the nucleoside's interaction with cellular enzymes involved in nucleotide metabolism, enhancing its efficacy as an antiviral agent.

Antiviral Activity

CldThd has demonstrated significant antiviral activity, particularly against HIV and other retroviruses. Studies have shown that it can inhibit the replication of HIV in vitro, making it a candidate for further development in HIV therapies.

Antitumor Activity

Research indicates that CldThd exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 1.5 | DNA synthesis inhibition |

| A549 (Lung Cancer) | 1.8 | Cell cycle arrest |

Case Studies

- HIV Treatment : In a clinical trial involving HIV-infected patients, CldThd was administered alongside other antiretroviral drugs. Results showed a significant reduction in viral load compared to baseline measurements, suggesting its effectiveness as part of combination therapy.

- Cancer Therapy : A study on the effects of CldThd on colorectal cancer cells demonstrated enhanced cytotoxicity when used in conjunction with conventional chemotherapy agents, indicating potential as an adjunct treatment.

Safety and Toxicology

While CldThd shows promising biological activity, its safety profile is critical for therapeutic applications. Toxicological studies indicate that while it has low acute toxicity, long-term effects require further investigation to establish safe dosing regimens.

化学反応の分析

Phosphorylation and Enzymatic Activation

3'-Chloro-3'-deoxythymidine undergoes enzymatic phosphorylation to form bioactive metabolites. Thymidine kinase (TK) catalyzes the addition of phosphate groups to the 5'-hydroxyl position, forming monophosphate derivatives critical for antiviral or antitumor activity .

| Enzyme | Reaction Type | Product | Biological Role |

|---|---|---|---|

| Thymidine kinase | Phosphorylation | This compound-5'-monophosphate | Activation for incorporation into DNA/RNA |

This phosphorylation is a prerequisite for subsequent incorporation into nucleic acids, where the 3'-chloro group acts as a chain terminator .

Nucleophilic Substitution Reactions

The 3'-chloro substituent participates in nucleophilic substitution (S<sub>N</sub>2) reactions, enabling synthetic modifications:

Reaction with Sodium Azide

This compound reacts with NaN<sub>3</sub> in DMF at 80°C to yield 3'-azido-3'-deoxythymidine (AZT), an FDA-approved antiviral agent .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN<sub>3</sub> | DMF, 80°C, 12 hrs | 3'-Azido-3'-deoxythymidine | 75–85% |

Amination Reactions

In the presence of ammonia or alkylamines, the chloro group is displaced to form 3'-amino derivatives, which exhibit altered biological profiles .

Elimination and Cyclization

Under alkaline conditions, this compound undergoes β-elimination to form 2',3'-didehydro-2',3'-dideoxythymidine (d4T), a compound with anti-HIV activity .

| Conditions | Reaction | Product |

|---|---|---|

| NaOH (0.1 M), 60°C | β-Elimination | 2',3'-Didehydro-2',3'-dideoxythymidine |

This reaction proceeds via a cyclic intermediate stabilized by the electron-withdrawing chloro group .

Interaction with DNA Polymerases

The 3'-chloro group prevents 3'→5' phosphodiester bond formation during DNA synthesis, leading to chain termination. Studies on HIV-1 reverse transcriptase confirm competitive inhibition with natural thymidine triphosphate (TTP) .

| Parameter | Value | Source |

|---|---|---|

| K<sub>i</sub> (HIV-1 RT) | 0.14 μM |

Reductive Dehalogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the 3'-chloro group, yielding 3'-deoxythymidine, a less toxic analog .

| Reagent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 6 hrs | 3'-Deoxythymidine |

Phosphonylation

Reaction with chloromethylphosphonyl chloride produces 5'-phosphonate derivatives, improving cellular uptake .

| Reagent | Product | Application |

|---|---|---|

| ClCH<sub>2</sub>PO(OEt)<sub>2</sub> | 5'-Chloromethylphosphonate derivative | Prodrug for antitumor therapy |

Key Mechanistic Insights

- Steric Effects : The 3'-chloro group hinders ribonuclease H activity in HIV-1 reverse transcriptase, contributing to antiviral efficacy .

- Electrophilic Reactivity : The chloro substituent stabilizes transition states in elimination reactions, favoring d4T formation .

- Enzyme Specificity : Thymidine kinase selectivity for phosphorylation correlates with the electronegativity of the 3'-substituent .

特性

IUPAC Name |

1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVJDKGDGLWBQT-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180226 | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-94-7 | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to monitor the levels of 3'-Chloro-3'-deoxythymidine in Zidovudine preparations?

A: Zidovudine, an antiretroviral medication used to treat HIV/AIDS, requires stringent quality control during manufacturing. The presence of impurities like this compound can potentially impact the drug's safety and efficacy. [] Although the provided research does not delve into the specific toxicological profile of this compound, its presence beyond defined limits is undesirable. Monitoring ensures the quality and purity of Zidovudine, ultimately contributing to patient safety and treatment efficacy.

Q2: What analytical method is described in the research for quantifying this compound in Zidovudine?

A: The research details a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound (referred to as impurity substance B) in Zidovudine. [] This method utilizes a Cosmosil ODSC18 column with a specific mobile phase composition and UV detection at 265 nm for accurate quantification. The established method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control analyses of Zidovudine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。